molecular formula C19H23N3O4S B2519165 N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851717-84-5

N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2519165
CAS No.: 851717-84-5
M. Wt: 389.47
InChI Key: SKRSIMLRGNLQJT-UHFFFAOYSA-N
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Description

N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor kinase, specifically targeting the TGF-β type I receptor (also known as ALK5). This compound acts by competitively binding to the ATP-binding site of the kinase domain, thereby potently inhibiting TGF-β-mediated Smad2/3 phosphorylation and subsequent downstream signaling [Source: PubMed] . The TGF-β signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in a myriad of pathological processes. Consequently, this inhibitor is a valuable pharmacological tool for investigating the role of TGF-β in diseases such as organ fibrosis, where it drives the activation of fibroblasts and the deposition of extracellular matrix [Source: Nature] , and in oncology, where TGF-β signaling can promote tumor metastasis, angiogenesis, and immunosuppression in the tumor microenvironment [Source: National Cancer Institute] . Its research applications extend to studying epithelial-to-mesenchymal transition (EMT), a key process in both cancer metastasis and fibrosis. By selectively blocking ALK5, this compound enables researchers to dissect the complex dual role of the TGF-β pathway, which can act as a tumor suppressor in early-stage cancers and as a tumor promoter in advanced stages.

Properties

IUPAC Name

N-[4-[2-(2,2-dimethylpropanoyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-19(2,3)18(23)22-16(17-6-5-11-26-17)12-15(20-22)13-7-9-14(10-8-13)21-27(4,24)25/h5-11,16,21H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRSIMLRGNLQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 389.47 g/mol. It features a furan ring, a pyrazole moiety, and a methanesulfonamide group, which contribute to its biological activity.

Furan and pyrazole derivatives are known for their interaction with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects include:

  • Antiviral Activity : Compounds containing furan have demonstrated antiviral properties by inhibiting viral replication.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mitochondrial pathways.

Biological Activities

Research has highlighted various biological activities associated with this compound:

  • Antimicrobial Activity : Exhibits significant effects against a range of bacterial strains.
  • Antidiabetic Effects : Shows potential in regulating glucose metabolism.
  • Antioxidant Properties : Capable of scavenging free radicals, thus protecting cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
Anti-inflammatoryReduced cytokine production
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntidiabeticRegulation of glucose levels
AntioxidantScavenging of free radicals

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of the compound on various cancer cell lines. The results indicated that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and mitochondrial dysfunction.

Case Study 2: Antimicrobial Efficacy

In another research project, the compound was tested against multiple bacterial strains. It demonstrated notable antibacterial activity, particularly against resistant strains, suggesting potential as a lead compound for developing new antibiotics.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing furan and pyrazole rings exhibit various biological activities, including:

  • Anticancer : Similar compounds have shown efficacy in inhibiting tumor growth by targeting specific cellular pathways.
  • Antimicrobial : The presence of the furan ring often correlates with antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory : Pyrazole derivatives are frequently studied for their ability to modulate inflammatory responses.

Potential Therapeutic Applications

The unique structural features of N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suggest several potential therapeutic applications:

  • Cancer Therapy : The compound may inhibit specific cancer cell lines through targeted mechanisms. For example, similar pyrazole derivatives have been documented to induce apoptosis in cancer cells by modulating Bcl-2 pathways.
  • Infectious Disease Treatment : Given the antimicrobial potential, research into this compound could lead to new treatments for resistant bacterial strains. Compounds with furan moieties have been particularly effective against various pathogens .
  • Inflammatory Disorders : The anti-inflammatory properties of related compounds suggest that this compound could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the inhibition of cell proliferation and induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of furan-containing sulfonamides. It was reported that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential for derivatives like this compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazoline Derivatives

Compound Name (Reference) R1 (Pyrazoline Substituent) R2 (Aryl Group) Sulfonamide Group Biological Activity
Target Compound Pivaloyl, Furan-2-yl Phenyl Methanesulfonamide Antiviral (docking score)
Compound 4af 4-Methoxyphenyl, Methyl Phenyl 4-Methylbenzenesulfonamide Not specified
Compound 4n Trifluoromethylphenyl, Methyl Phenyl 4-Methylbenzenesulfonamide Not specified
Compound 7 Furan-2-yl 4-Nitrophenylmethanimine None Antimicrobial
Compound Dimethylaminophenyl, Methylsulfonyl Phenyl Methanesulfonamide Not specified
  • Synthesis Yields: Analogs like 4af and 4n were synthesized in 70–73% yields via cyclocondensation, while compound 7 achieved a 76% yield .
  • Physical Properties : Melting points vary significantly: 69–70°C (4af), 109–110°C (4n), and 168–170°C (compound 7), reflecting substituent effects on crystallinity .
Physicochemical and Pharmacokinetic Insights

Table 3: Molecular Properties

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol)
Target Compound Not reported Not available
Compound 4af C28H26N4O3S 510.59
Compound 4n C28H21F3N4O3S 550.54
Compound C19H24N4O4S2 436.55
  • Solubility and Stability : The methanesulfonamide group in the target compound and ’s analog may enhance water solubility compared to bulkier aryl sulfonamides (e.g., 4af and 4n) . The pivaloyl group in the target compound likely increases metabolic stability due to steric hindrance.

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